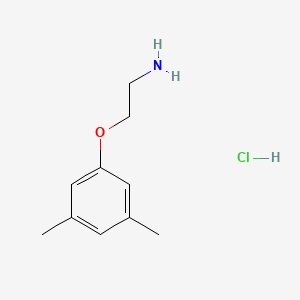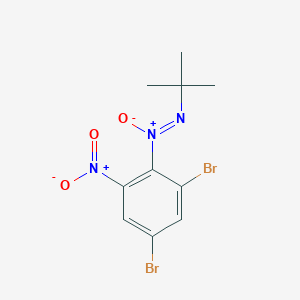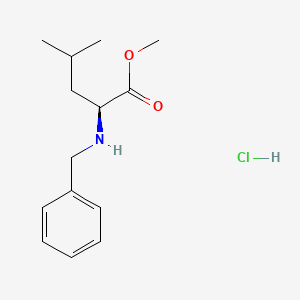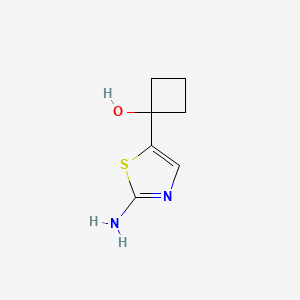
(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane
Übersicht
Beschreibung
“(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane” is a chemical compound with the molecular formula C6H10F2O2 .
Molecular Structure Analysis
The molecular structure of “(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane” consists of 6 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The average mass is 152.139 Da .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
Innovations in Organic Synthesis : The compound's structural motif is found in a variety of synthetic targets and intermediates. Its applications in organic synthesis are crucial for developing new pharmaceuticals, agrochemicals, and materials. For instance, fluoroalkylation reactions in aqueous media have been extensively studied for their environmental friendliness and efficiency in introducing fluorinated groups into target molecules. This reflects a broader trend in green chemistry, emphasizing the need for sustainable synthesis methods (Hai‐Xia Song et al., 2018).
Polymer and Material Development : The research also touches on the synthesis of polymers and copolymers incorporating dioxolane units, demonstrating the utility of such structures in modifying polymer properties. For example, trioxane and dioxolane copolymers have been investigated for their unique behaviors in terms of density, volume, and melting points, suggesting potential applications in advanced material science (H. Cherdron, 1972).
Environmental Sciences
- Environmental Fate and Degradation : Studies have also delved into the environmental fate of chemicals containing dioxolane structures, particularly focusing on their degradation. For instance, microbial degradation of polyfluoroalkyl chemicals, which may include dioxolane-related structures, is a critical area of research for understanding how these substances break down in the environment. This knowledge is essential for assessing their persistence and potential impact on ecosystems (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Eigenschaften
IUPAC Name |
(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-6(2)9-3-4(10-6)5(7)8/h4-5H,3H2,1-2H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMCSESRXUFYGO-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Amino-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B3138876.png)







![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)


